2,3,4,5-tetrahydro-1H-benzo[e]diazepine dihydrochloride basic properties
2,3,4,5-tetrahydro-1H-benzo[e]diazepine dihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Dihydrochloride
Introduction
2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and its dihydrochloride salt represent a core molecular scaffold within the broader class of benzodiazepines, a family of compounds renowned for their profound impact on central nervous system (CNS) pharmacology. Unlike many of its clinically established congeners, such as diazepam, this saturated derivative is distinguished by the absence of a lactam functional group, a structural feature that imparts significant chemical versatility.[3] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the fundamental properties of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine dihydrochloride. It serves not merely as a data repository but as a technical primer, elucidating the causality behind its chemical behavior, pharmacological potential, and analytical characterization. Its primary significance lies in its role as a key synthetic intermediate and a "privileged scaffold" for the discovery of novel therapeutic agents targeting neurological and psychiatric disorders.[2][4]
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. These properties dictate its handling, formulation, and behavior in both chemical and biological systems.
Chemical Identifiers
Precise identification is critical for regulatory compliance, literature searches, and experimental reproducibility. The key identifiers for the free base and its common dihydrochloride salt are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | [5][6] |
| CAS Number | 5946-39-4 (for free base) | [4][5][6][7] |
| Molecular Formula | C₉H₁₂N₂ (free base); C₉H₁₂N₂·2HCl (dihydrochloride) | [4][5][8] |
| Molecular Weight | 148.21 g/mol (free base); 221.13 g/mol (dihydrochloride) | [4][8][9] |
| Synonyms | 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine; 2,3,4,5-Tetrahydro-(1H)-1,4-benzodiazepine | [6][7] |
Physicochemical Characteristics
The dihydrochloride salt is the most frequently supplied form for research purposes, primarily due to its enhanced stability and solubility compared to the free base.[2]
| Property | Description | Reference |
| Appearance | Yellow with orange to pale brown crystalline powder or lumpy solid. | [10] |
| Melting Point | 96-100 °C (for free base). The salt form may exhibit a different melting or decomposition point. | [4][6] |
| Solubility | The dihydrochloride form is specifically utilized to enhance solubility, making it more amenable for formulation and use in aqueous biological buffers. | [2] |
| Purity | Commercially available with purity typically ≥95%. | [9][10] |
| Storage | Recommended storage at 0-8°C or at room temperature in a sealed, dry container. The compound is noted to be air-sensitive. | [4][6][8] |
Chemical Structure
The core structure consists of a benzene ring fused to a fully saturated seven-membered diazepine ring. This saturation is a key point of differentiation from classical benzodiazepines like diazepam, which contain double bonds and a carbonyl group within the diazepine ring.[3][11][12]
Caption: Chemical structure of the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine free base.
Section 2: Pharmacological Profile
While primarily used as a synthetic building block, the inherent structure of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine suggests a pharmacological profile rooted in the benzodiazepine lineage.
Mechanism of Action
The mechanism of action for this specific compound is inferred from its structural similarity to classic benzodiazepines.[2]
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GABAergic Modulation: Benzodiazepines exert their effects by binding to a specific allosteric site on the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3] This binding potentiates the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to reduced neuronal excitability. The structural characteristics of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine allow for potential interactions with GABA receptors.[2][3]
-
Dopaminergic and Other Pathways: Some research on analogs suggests that this class of compounds may also modulate dopaminergic pathways, indicating potential for antipsychotic applications.[3]
Caption: Putative mechanism enhancing GABAergic inhibition.
Therapeutic Potential & Research Applications
The primary value of this compound lies in its utility as a versatile scaffold for constructing more complex and targeted therapeutic agents.
-
Anxiolytic and Anticonvulsant Agents: Its structure serves as a starting point for creating compounds with potential anxiolytic and anticonvulsant properties, mirroring the broader activities of the benzodiazepine class.[4][7]
-
Antipsychotics: As a structural analog of known antipsychotics, its derivatives are explored for their potential to modulate dopaminergic pathways, possibly with fewer side effects than traditional medications.[3]
-
Medicinal Chemistry: The absence of the lactam functionality common in other benzodiazepines opens up unique avenues for chemical modification, making it a highly valued building block for creating libraries of novel compounds for drug screening.[3]
Section 3: Synthesis and Chemical Reactivity
The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold has been approached through various methods, reflecting its importance in synthetic chemistry.
Synthetic Strategies
Modern synthetic chemistry offers several efficient routes to this core structure:
-
Solid-Phase Synthesis: This methodology has been developed for the high-throughput synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives, enabling the rapid creation of compound libraries for screening.[1]
-
Metal-Catalyzed Tandem Reactions: One-pot ruthenium-catalyzed reactions have been employed, starting from 2-aminobenzyl alcohols and 1,2-amino alcohols, which proceed through consecutive hydrogen-transfer cycles. This approach is efficient and generates water as the only byproduct.[1]
-
Intramolecular C–N Bond Coupling: Facile and efficient syntheses have been developed using copper-catalyzed intramolecular cross-coupling reactions, followed by ring-opening of fused intermediates to produce diverse 1,4-benzodiazepine derivatives.[13]
Caption: Generalized workflow for the synthesis of the diazepine core and its derivatives.
Section 4: Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and concentration of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine dihydrochloride in research and development settings. The methodologies for benzodiazepines are well-established.[14][15]
Overview of Techniques
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the gold standards for separation and quantification.[14][16]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for unambiguous structural elucidation, while Infrared (IR) spectroscopy helps identify key functional groups.[5]
-
Immunoassays: Techniques like ELISA can be used for rapid screening in biological matrices, though they are generally less specific than chromatographic methods.[14]
Sample Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol describes a standard method for determining the purity of a research sample. The causality behind these choices is rooted in providing a robust separation of the polar analyte from potential non-polar impurities.
Objective: To determine the purity of a 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine dihydrochloride sample.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a diluent of 50:50 acetonitrile:water. The use of organic solvent is necessary for initial dissolution before aqueous dilution.
-
Perform serial dilutions to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to establish linearity.
-
Prepare the analytical sample at a concentration of approximately 100 µg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine groups.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions. A gradient is used to ensure elution of both the main analyte and any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main analyte and any impurity peaks.
-
Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
This protocol is a self-validating system; system suitability parameters like peak symmetry, theoretical plates, and reproducibility of replicate injections should be established to ensure the validity of the results.
Caption: Standard workflow for purity analysis by HPLC.
Conclusion
2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine dihydrochloride is more than a mere chemical intermediate; it is a foundational tool in the arsenal of neuropharmacology and medicinal chemistry. Its saturated, versatile structure provides a unique platform for the synthesis of novel compounds with tailored activities. A thorough understanding of its basic properties—from its chemical identity and solubility to its pharmacological potential and analytical characterization—is paramount for any researcher aiming to leverage this scaffold for the development of next-generation CNS therapeutics.
References
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MySkinRecipes. (n.d.). 2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPINE. MySkinRecipes. [Link][4]
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Thermo Fisher Scientific. (n.d.). 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95%. Thermo Fisher Scientific. [Link][10]
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